molecular formula C10H5F5O2 B14595147 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 60059-98-5

2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid

Katalognummer: B14595147
CAS-Nummer: 60059-98-5
Molekulargewicht: 252.14 g/mol
InChI-Schlüssel: JCCHWMDYRXRXDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups. These fluorinated groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This includes the use of stable and readily prepared organoboron reagents, which are environmentally benign and efficient under specific coupling conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

60059-98-5

Molekularformel

C10H5F5O2

Molekulargewicht

252.14 g/mol

IUPAC-Name

2,3-difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H5F5O2/c11-7(8(12)9(16)17)5-1-3-6(4-2-5)10(13,14)15/h1-4H,(H,16,17)

InChI-Schlüssel

JCCHWMDYRXRXDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=C(C(=O)O)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.